4-Chloro-9H-pyrido[2,3-b]indole
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Overview
Description
4-Chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a chlorine atom at the 4-position of the pyrido[2,3-b]indole structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Safety and Hazards
Future Directions
The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include pyrido-indoles, play a significant role in cell biology . They are biologically active compounds used for treating various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to various biological effects. For instance, some indole derivatives have been found to inhibit cytochrome P450 (CYP)-related activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to show moderate to excellent antiproliferative activity against cancer cells . They inhibit cell proliferation in a dose-dependent manner and markedly inhibit cytolytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with appropriate chlorinating agents under controlled conditions. For instance, the reaction of indole-3-carboxaldehyde with chlorinating agents like phosphorus oxychloride (POCl3) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include reduced indole derivatives.
- Substitution products include various substituted indole derivatives .
Comparison with Similar Compounds
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole: Another chlorinated indole derivative with similar chemical properties.
2,9-Dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles: Compounds with structural similarities and potential biological activities.
Uniqueness: 4-Chloro-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-9H-pyrido[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSXHMSNDHDHJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434662 |
Source
|
Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25208-32-6 |
Source
|
Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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